5-(Bromomethyl)-2-tert-butylpyridine
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Overview
Description
5-(Bromomethyl)-2-tert-butylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. The presence of a bromomethyl group and a tert-butyl group on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-tert-butylpyridine typically involves the bromination of 2-tert-butylpyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-tert-butylpyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
5-(Bromomethyl)-2-tert-butylpyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-tert-butylpyridine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the bromomethyl group is converted to more oxidized forms, such as aldehydes or carboxylic acids. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)-2-tert-butylpyridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-(Iodomethyl)-2-tert-butylpyridine: Similar structure but with an iodomethyl group instead of a bromomethyl group.
2-tert-Butylpyridine: Lacks the bromomethyl group, making it less reactive in certain types of chemical reactions.
Uniqueness
5-(Bromomethyl)-2-tert-butylpyridine is unique due to the presence of the bromomethyl group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity allows for the synthesis of a wide range of derivatives, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H14BrN |
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Molecular Weight |
228.13 g/mol |
IUPAC Name |
5-(bromomethyl)-2-tert-butylpyridine |
InChI |
InChI=1S/C10H14BrN/c1-10(2,3)9-5-4-8(6-11)7-12-9/h4-5,7H,6H2,1-3H3 |
InChI Key |
FMECMZFEILFFIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)CBr |
Origin of Product |
United States |
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